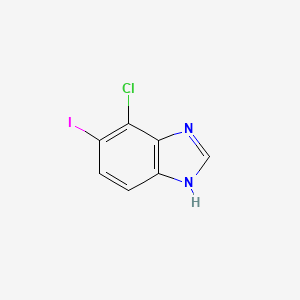

4-Chloro-5-iodo-1H-benzimidazole

Description

Contextual Significance of Benzimidazole (B57391) Scaffolds in Chemical and Biological Sciences

The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This distinction is due to its structural similarity to naturally occurring purines, which allows it to interact with a variety of biological targets. nih.gov The benzimidazole core is a fundamental component of vitamin B12 and is present in numerous clinically significant drugs with a wide spectrum of pharmacological activities. nih.gov

Benzimidazole derivatives have been extensively developed and studied, demonstrating a remarkable range of biological effects. These include applications as antimicrobial (antibacterial and antifungal), antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive agents. nih.gov The versatility of the benzimidazole structure allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties and biological activity. nih.gov This structural adaptability has made it an indispensable anchor in the discovery of novel therapeutic agents.

Rationale for Investigating Halogenated Benzimidazoles

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. In the context of the benzimidazole scaffold, halogenated derivatives have shown significant and often enhanced biological activities.

Research has demonstrated that the position and nature of the halogen substituent can have a profound impact on efficacy. For instance, studies on various 1H-benzimidazole derivatives have shown that chloro-substituted compounds possess potent antimicrobial and anticancer properties. nih.govresearchgate.netrsc.org One study identified 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole as having profound inhibitory effects on mammalian DNA topoisomerase I, a key enzyme in cell replication, alongside significant cytotoxicity against cancer cell lines. nih.gov The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has also yielded compounds with potent antibacterial and antifungal activity. nih.govresearchgate.netrsc.org These findings underscore the value of exploring halogenated benzimidazoles as a source of new bioactive agents.

Specific Research Gaps and Objectives Pertaining to 4-Chloro-5-iodo-1H-benzimidazole

Despite the broad interest in halogenated benzimidazoles, a review of the scientific literature indicates a significant research gap concerning the specific compound 4-Chloro-5-iodo-1H-benzimidazole. While listed by chemical suppliers as a building block for synthesis, there is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. chemsrc.combiosynth.com Its unique di-halogenation pattern, featuring both a chloro and an iodo substituent on the benzene ring, presents an unexplored area of chemical space.

This lack of data establishes several clear research objectives:

Development of a Synthetic Route: The primary objective is to establish and optimize a reliable synthetic pathway to produce 4-Chloro-5-iodo-1H-benzimidazole in good yield and purity. This would likely involve the condensation of a corresponding di-halogenated o-phenylenediamine (B120857) with a suitable one-carbon source like formic acid. chemicalbook.comresearchgate.net

Structural and Physicochemical Characterization: A thorough characterization of the synthesized compound using modern analytical methods (such as NMR, IR spectroscopy, and mass spectrometry) is necessary to confirm its structure and establish its fundamental physicochemical properties.

Biological Screening: An initial investigation into the biological potential of 4-Chloro-5-iodo-1H-benzimidazole is a crucial objective. Based on the known activities of other halogenated benzimidazoles, preliminary screenings should focus on its antimicrobial (antibacterial and antifungal) and cytotoxic (anticancer) effects to determine if this specific halogenation pattern confers any unique or potent bioactivity. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of 4-Chloro-5-iodo-1H-benzimidazole

| Property | Value | Source |

| CAS Number | 1806483-01-1 | chemsrc.combiosynth.com |

| Molecular Formula | C₇H₄ClIN₂ | biosynth.com |

| Molecular Weight | 278.48 g/mol | biosynth.com |

| Melting Point | Not Reported | chemsrc.com |

| Boiling Point | Not Reported | chemsrc.com |

| Density | Not Reported | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAKLMSSIDHSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Iodo 1h Benzimidazole and Its Precursors

Retrosynthetic Analysis and Key Intermediate Synthesis

A logical retrosynthetic analysis of 4-Chloro-5-iodo-1H-benzimidazole (I) suggests two primary disconnection strategies.

Pathway A , the most common and convergent approach for benzimidazole (B57391) synthesis, involves the disconnection of the two C-N bonds of the imidazole (B134444) ring. This leads back to formic acid (or a derivative) and the crucial precursor, 4-chloro-5-iodo-1,2-phenylenediamine (II).

Pathway B involves the disconnection of one of the carbon-halogen bonds via an electrophilic aromatic substitution (SEAr) reaction. Disconnecting the C-I bond is more synthetically feasible than disconnecting the C-Cl bond, leading back to 4-chloro-1H-benzimidazole (III) as the immediate precursor.

Synthesis of Key Intermediate (II): The synthesis of the key diamine intermediate 4-chloro-5-iodo-1,2-phenylenediamine (II) is not explicitly documented. However, a plausible and effective route can be designed starting from the commercially available 4-chloro-o-phenylenediamine (IV). nih.govchemicalbook.comtcichemicals.com This proposed synthesis mirrors established procedures for the halogenation of other phenylenediamines. patsnap.com

The steps are as follows:

Protection of Amino Groups: The highly activating and sensitive amino groups of 4-chloro-o-phenylenediamine (IV) are first protected, typically via acetylation with acetic anhydride (B1165640) in a solvent like glacial acetic acid, to form the diacetylated intermediate (V). This moderates the reactivity of the aromatic ring and directs the subsequent halogenation.

Electrophilic Iodination: The protected intermediate (V) undergoes electrophilic iodination. The acetylamino groups are strongly activating and ortho-, para-directing. Given the existing chloro-substituent at position 4, the incoming electrophile (I+) is directed to position 5, which is ortho to one acetylamino group and para to the other, and is sterically accessible. A variety of iodinating reagents can be employed, such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent (e.g., H₂O₂, nitric acid). bit.edu.cnwikipedia.org

Deprotection: The final step is the hydrolysis of the acetyl groups to regenerate the free diamines, yielding the target intermediate 4-chloro-5-iodo-1,2-phenylenediamine (II). This is typically achieved by heating with aqueous mineral acid (e.g., HCl) or a strong base (e.g., NaOH).

Interactive Table 1: Proposed Synthesis of Key Intermediate (II) based on Analogous Reactions

| Step | Starting Material | Reagents & Conditions | Product | Purpose | Reference (Analogous) |

| 1 | 4-Chloro-o-phenylenediamine | Acetic anhydride, Glacial acetic acid, 50°C | N,N'-(4-chloro-1,2-phenylene)diacetamide | Protection of amine groups | patsnap.com |

| 2 | N,N'-(4-chloro-1,2-phenylene)diacetamide | I₂, Oxidizing agent (e.g., H₂O₂) | N,N'-(4-chloro-5-iodo-1,2-phenylene)diacetamide | Regioselective iodination | patsnap.comwikipedia.org |

| 3 | N,N'-(4-chloro-5-iodo-1,2-phenylene)diacetamide | Aq. HCl or Aq. NaOH, Reflux | 4-Chloro-5-iodo-1,2-phenylenediamine | Deprotection of amine groups | patsnap.com |

Direct Halogenation Strategies for Benzimidazole Systems

This strategy corresponds to the forward reaction of Pathway B, involving the direct iodination of 4-chloro-1H-benzimidazole (III). The synthesis of the precursor (III) can be achieved by the condensation of 4-chloro-o-phenylenediamine with formic acid.

The direct halogenation of the benzimidazole ring is a well-known electrophilic aromatic substitution reaction. instras.com However, predicting the exact regiochemical outcome can be complex due to the competing directing effects of the fused rings and existing substituents. In 4-chloro-1H-benzimidazole , the benzene (B151609) ring is activated by the fused imidazole moiety but deactivated by the chloro-substituent. The chloro group is an ortho-, para-director, while the imidazole ring tends to direct incoming electrophiles to the available positions on the benzene ring, primarily the 5- and 7-positions.

Therefore, iodination of (III) could potentially yield a mixture of isomers, including the desired 4-Chloro-5-iodo-1H-benzimidazole and 4-Chloro-7-iodo-1H-benzimidazole . The product distribution would be sensitive to the specific reagents and reaction conditions employed. Powerful iodinating systems are often required for such reactions on deactivated or moderately activated rings. bit.edu.cnwikipedia.orgumn.edu

Interactive Table 2: Common Reagent Systems for Electrophilic Iodination of Aromatics

| Reagent System | Description | Application Notes | Reference |

| I₂ / Oxidizing Agent (H₂O₂, HNO₃, HIO₃) | Molecular iodine is activated by an oxidant to generate a more potent electrophilic iodine species (e.g., I⁺). | Widely used, versatile system. The choice of oxidant can tune reactivity. | wikipedia.org |

| N-Iodosuccinimide (NIS) / Acid (H₂SO₄, PTSA) | NIS is a common and easy-to-handle source of electrophilic iodine, often activated by a strong acid. | Effective for a range of aromatic and heterocyclic compounds. | wikipedia.orgmdpi.com |

| I₂ / Silver Salts (Ag₂SO₄, AgSbF₆) | Silver salts act as halogen acceptors, generating a highly reactive iodonium (B1229267) species (I⁺) or complex. | Particularly effective for less reactive or chlorinated substrates, can offer high regioselectivity. | nih.gov |

| Iodine Monochloride (ICl) | A potent electrophilic halogenating agent. | Can be aggressive; may lead to side reactions if not controlled. | nih.gov |

Multi-step Convergent and Divergent Synthetic Routes

Convergent Synthesis: The most practical and regiochemically controlled route to 4-Chloro-5-iodo-1H-benzimidazole is a convergent one. This involves the separate synthesis of the key intermediate 4-chloro-5-iodo-1,2-phenylenediamine (II) as detailed in section 2.1. This intermediate, with the substitution pattern unambiguously established, is then cyclized in the final step. The cyclization is typically achieved through the Phillips condensation, which involves heating the diamine with formic acid under reflux. This reaction proceeds via the formation of an N-formyl intermediate followed by dehydrative ring closure to furnish the target benzimidazole with high yield and purity. nih.gov

Divergent Synthesis: A divergent approach offers the flexibility to create a library of related compounds from a common intermediate. For example, one could start with 3,4-dichloroaniline . This could be nitrated to form 1,2-dichloro-4-nitrobenzene . One chlorine atom can be selectively displaced by an amine (e.g., from ammonia (B1221849) or a protected amine source) to form a substituted nitroaniline, which is then reduced to the corresponding phenylenediamine. This diamine can then be halogenated and cyclized, or cyclized and then halogenated, to produce various dihalogenated benzimidazoles. While more steps may be involved, this strategy is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Catalytic Approaches in Benzimidazole Formation and Functionalization

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of functionalized benzimidazoles like the target compound.

Transition Metal-Mediated Cross-Coupling Reactions

While the final cyclization with formic acid is typically metal-free, transition-metal catalysis is instrumental in assembling the required precursors. Palladium and copper catalysts are particularly prominent in forming C-N bonds, which can be a key step in synthesizing the substituted o-phenylenediamine (B120857) intermediates. nih.gov

For instance, a tandem Pd/Cu-catalyzed process can facilitate cascade reactions between bromo-substituted benzimidazoles and other aromatic compounds. nih.gov In the context of our target, one could envision a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination to construct a precursor to the diamine (II). These reactions are known for their broad functional group tolerance, making them powerful tools for assembling complex aromatic systems.

Metal-Free Cyclization and Annulation Protocols

Beyond the classic Phillips condensation, numerous metal-free methods have been developed for the crucial cyclization step. A common and efficient strategy involves the one-pot condensation of an o-phenylenediamine with an aldehyde. nih.gov For the synthesis of 4-Chloro-5-iodo-1H-benzimidazole , this would involve reacting the diamine (II) with formaldehyde (B43269) or a formaldehyde equivalent. This reaction proceeds through an intermediate dihydrobenzimidazole, which is then oxidized to the aromatic benzimidazole. A variety of mild, metal-free oxidants can be used, including molecular oxygen (air), hydrogen peroxide, or iodine itself, which can serve a dual role as both an oxidant and a potential halogenating agent. nih.gov These methods avoid the costs and toxicity associated with metal catalysts.

Green Chemistry Principles in the Synthesis of Halogenated Benzimidazoles

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce environmental impact. bit.edu.cnresearchgate.net These principles can be applied to various stages of the synthesis of 4-Chloro-5-iodo-1H-benzimidazole .

Alternative Solvents and Catalysts: Traditional syntheses often use volatile organic compounds (VOCs) as solvents. Greener alternatives include water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.net Furthermore, heterogeneous solid acid catalysts like ZrO₂–Al₂O₃ have been shown to effectively promote the condensation of o-phenylenediamines and aldehydes and can be easily recovered and reused for multiple cycles, minimizing waste. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The condensation to form the benzimidazole ring, which might take several hours under conventional heating, can often be completed in a matter of minutes under microwave irradiation, leading to significant energy savings and often improved yields. Solvent-free "grinding" methods have also been developed, where reactants are physically ground together, sometimes with a catalytic amount of a solid acid like p-toluenesulfonic acid, to induce a reaction.

Interactive Table 3: Examples of Green Synthetic Methods for Benzimidazoles

| Method | Catalyst / Medium | Conditions | Advantages | Reference |

| Microwave Synthesis | Er(OTf)₃ (1 mol%) | Solvent-free, 60°C, 5 min | Extremely fast, high yield, low catalyst loading, no solvent. | nih.gov |

| Supported Gold Nanoparticles | Au/TiO₂ | CHCl₃:MeOH, Ambient Temp. | Mild conditions, catalyst is reusable, high yields. | mdpi.com |

| Solid Acid Catalysis | ZrO₂–Al₂O₃ | Thermal | Good yields, recyclable and reusable catalyst. | nih.gov |

| Aqueous Medium | Boric acid | Room Temperature | Uses water as a green solvent, mild conditions. | instras.com |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Iodo 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Chloro-5-iodo-1H-benzimidazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), provides a complete assignment of all proton and carbon resonances.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

The ¹H NMR spectrum of 4-Chloro-5-iodo-1H-benzimidazole is anticipated to exhibit distinct signals for the aromatic protons and the N-H proton of the imidazole (B134444) ring. The aromatic region would likely display two doublets corresponding to the H-6 and H-7 protons, with their coupling constant providing information about their ortho relationship. The H-2 proton on the imidazole ring would appear as a singlet. The N-H proton typically presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum will reveal the full carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the chloro and iodo substituents. Due to the tautomerism inherent in N-unsubstituted benzimidazoles, where the proton can reside on either nitrogen (N1 or N3), the observed spectra in solution are often an average of the two tautomeric forms. beilstein-journals.orgnih.gov However, in certain solvents or under specific conditions, the tautomeric exchange can be slow enough to observe distinct signals for each tautomer. mdpi.com

To unequivocally assign each proton and carbon signal, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between coupled protons. For 4-Chloro-5-iodo-1H-benzimidazole, a cross-peak between the H-6 and H-7 signals would confirm their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of the carbon signals for C-2, C-6, and C-7 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the H-2 proton would show correlations to C-4 and C-7a, while the H-7 proton would show correlations to C-5 and C-3a. These correlations are crucial for assigning the quaternary carbons, including the halogen-substituted C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a dimeric or aggregated form in solution, NOESY could reveal intermolecular proximities.

| ¹H NMR (Predicted, DMSO-d6) | ¹³C NMR (Predicted, DMSO-d6) |

| Proton | Chemical Shift (ppm) |

| H-2 | ~8.2 |

| H-6 | ~7.5 |

| H-7 | ~7.3 |

| N-H | ~12.5 |

Solid-State NMR for Polymorphic and Conformational Analysis

In the solid state, the tautomerism of 4-Chloro-5-iodo-1H-benzimidazole is often locked into a single form due to crystal packing forces and intermolecular hydrogen bonding. beilstein-journals.orgnih.gov Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique to study the structure in its crystalline form.

The ¹³C CP/MAS spectrum would provide distinct signals for each carbon atom in the asymmetric unit of the crystal. A comparison of the chemical shifts in the solid state with those in solution can provide insights into the effects of intermolecular interactions on the electronic structure. beilstein-journals.orgnih.gov Furthermore, ssNMR is highly sensitive to polymorphism. Different crystalline forms of the same compound will generally yield different ssNMR spectra, making it an excellent tool for identifying and characterizing polymorphs.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, benzimidazole (B57391) derivatives are known to form extensive hydrogen-bonding networks. nih.gov For 4-Chloro-5-iodo-1H-benzimidazole, the N-H group of the imidazole ring is expected to act as a hydrogen bond donor, while the unprotonated nitrogen atom serves as an acceptor, leading to the formation of chains or tapes of molecules. nih.govnih.gov

Beyond the primary N-H···N hydrogen bonds, other weaker intermolecular interactions are also anticipated to play a significant role in the crystal packing. These can include C-H···π interactions, where a proton on one molecule interacts with the π-system of an adjacent molecule, and halogen bonding, where the electrophilic region on the iodine or chlorine atom (σ-hole) interacts with a nucleophilic region on a neighboring molecule. The analysis of the crystal structure would provide detailed geometric parameters for all these interactions, offering a deeper understanding of the forces governing the supramolecular assembly. nih.gov

| Interaction Type | Atoms Involved (Predicted) | Typical Distance (Å) | **Typical Angle (°) ** |

| Hydrogen Bond | N-H···N | 2.7 - 3.0 | 160 - 180 |

| Halogen Bond | C-I···N or C-I···Cl | < Sum of van der Waals radii | ~180 |

| C-H···π | C-H···Benzene ring | 2.5 - 2.9 (H to ring centroid) | > 140 |

Conformational Preferences in the Crystalline State

The benzimidazole ring system is largely planar. Single-crystal X-ray diffraction would confirm the planarity of the fused ring system in 4-Chloro-5-iodo-1H-benzimidazole. The analysis would also reveal the specific tautomer present in the crystal, which is often the one that maximizes the stability of the hydrogen-bonding network.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways upon ionization.

For 4-Chloro-5-iodo-1H-benzimidazole (C₇H₄ClIN₂), the molecular ion peak in the HRMS spectrum would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (monoisotopic ¹²⁷I). The accurate mass measurement of the molecular ion would provide unambiguous confirmation of the elemental composition.

The fragmentation of benzimidazole derivatives under mass spectrometric conditions often involves characteristic losses. journalijdr.com For 4-Chloro-5-iodo-1H-benzimidazole, the fragmentation pathway is expected to be influenced by the halogen substituents. Plausible fragmentation steps could include:

Loss of a chlorine radical (•Cl).

Loss of an iodine radical (•I).

Loss of hydrogen cyanide (HCN) from the imidazole ring.

Sequential loss of halogens and other small neutral molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of 4-Chloro-5-iodo-1H-benzimidazole are influenced by the electronic effects and masses of the chloro and iodo substituents on the benzene ring.

The FT-IR and Raman spectra of benzimidazole and its derivatives have been extensively studied. nih.govrsc.orgmdpi.com The characteristic vibrations of the benzimidazole core, such as N-H, C-H, C=N, and C=C stretching and bending modes, provide a clear fingerprint of the molecule. For 4-Chloro-5-iodo-1H-benzimidazole, the expected vibrational frequencies can be predicted by considering the known assignments for benzimidazole and the influence of the halogen substituents.

Key Vibrational Modes and Expected Frequencies:

N-H Vibrations: The N-H stretching vibration in benzimidazoles typically appears as a broad band in the FT-IR spectrum in the range of 3400-3200 cm⁻¹, indicative of intermolecular hydrogen bonding. researchgate.netmdpi.com The N-H in-plane bending and out-of-plane bending vibrations are expected in the regions of 1480-1400 cm⁻¹ and 900-800 cm⁻¹, respectively.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. mdpi.com The in-plane and out-of-plane C-H bending vibrations will appear at lower frequencies.

Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole and benzene rings are expected in the 1650-1400 cm⁻¹ range. mdpi.com These bands are often coupled and provide information about the aromatic system.

C-Cl and C-I Vibrations: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region, while the C-I stretching vibration appears at lower wavenumbers, generally in the 600-500 cm⁻¹ range, due to the higher mass of the iodine atom.

The following interactive data table summarizes the probable FT-IR and Raman vibrational frequencies for 4-Chloro-5-iodo-1H-benzimidazole, based on data from related compounds and theoretical calculations on similar structures. mdpi.com

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| N-H Stretch | ~3350 (broad) | Weak | Stretching vibration of the N-H bond, broadened by hydrogen bonding. |

| C-H Stretch (Aromatic) | ~3080 | Strong | Stretching vibrations of the C-H bonds on the benzene ring. |

| C=N Stretch | ~1620 | Medium | Stretching vibration of the C=N bond in the imidazole ring. |

| C=C Stretch (Aromatic) | ~1590, ~1470 | Strong | Stretching vibrations of the C=C bonds in the benzene ring. |

| N-H In-plane Bend | ~1450 | Medium | Bending vibration of the N-H bond within the plane of the ring. |

| C-H In-plane Bend | ~1280, ~1150 | Medium | Bending vibrations of the C-H bonds within the plane of the ring. |

| C-Cl Stretch | ~750 | Strong | Stretching vibration of the C-Cl bond. |

| C-I Stretch | ~580 | Strong | Stretching vibration of the C-I bond. |

| Ring Puckering/Deformation | Below 600 | Medium-Weak | Out-of-plane vibrations of the benzimidazole ring system. |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as the molecule relaxes from the lowest singlet excited state back to the ground state.

The electronic spectra of benzimidazole derivatives are characterized by π→π* transitions within the conjugated aromatic system. researchgate.netresearchgate.net The position and intensity of the absorption and emission bands are sensitive to the nature and position of substituents on the benzimidazole core, as well as the polarity of the solvent. nih.gov

For 4-Chloro-5-iodo-1H-benzimidazole, the presence of halogen atoms is expected to influence the electronic transitions. The chloro and iodo substituents can exert both inductive (-I) and resonance (+R) effects. Furthermore, the "heavy atom effect" of iodine is known to enhance intersystem crossing (ISC) from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence quantum yield and the observation of phosphorescence.

Expected Photophysical Properties:

UV-Vis Absorption: The UV-Vis absorption spectrum of 4-Chloro-5-iodo-1H-benzimidazole in a non-polar solvent is expected to show absorption maxima corresponding to π→π* transitions. Based on data for related halogenated benzimidazoles, these are likely to appear in the range of 270-300 nm. In polar solvents, a solvatochromic shift (either a bathochromic/red shift or a hypsochromic/blue shift) of these bands may be observed, depending on the change in dipole moment upon excitation.

Fluorescence Emission: Upon excitation at the absorption maximum, 4-Chloro-5-iodo-1H-benzimidazole is expected to exhibit fluorescence. The emission maximum will be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield might be lower compared to non-halogenated or lighter halogen-substituted benzimidazoles due to the heavy atom effect of iodine, which promotes non-radiative decay pathways.

The following interactive data table outlines the anticipated electronic absorption and emission properties of 4-Chloro-5-iodo-1H-benzimidazole.

| Property | Expected Value/Observation | Description |

| Absorption Maximum (λabs) | ~280 - 295 nm | Corresponds to the S0 → S1 (π→π) electronic transition. |

| Molar Absorptivity (ε) | High (in the order of 104 M-1cm-1) | Indicative of an allowed π→π transition. |

| Emission Maximum (λem) | ~340 - 360 nm | Fluorescence emission from the S1 state. |

| Stokes Shift | ~60 - 75 nm | The energy difference between the absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | Moderate to Low | The efficiency of the fluorescence process, likely reduced by the heavy atom effect of iodine. |

| Solvent Effects | Solvatochromic shifts in λabs and λem | The positions of the absorption and emission bands are expected to be sensitive to solvent polarity. |

Note: These values are estimations based on the properties of similar benzimidazole derivatives and are subject to experimental verification.

Computational and Theoretical Investigations of 4 Chloro 5 Iodo 1h Benzimidazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For benzimidazole (B57391) derivatives, the HOMO is typically located over the benzimidazole ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed across the entire molecule. In the case of 4-Chloro-5-iodo-1H-benzimidazole, the presence of electron-withdrawing halogen atoms (chloro and iodo) is expected to lower both the HOMO and LUMO energy levels and influence the energy gap.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzimidazoles (Calculated using DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzimidazole | -6.25 | -0.98 | 5.27 |

| 5-Chloro-1H-benzimidazole | -6.42 | -1.21 | 5.21 |

| 2-Amino-benzimidazole | -5.89 | -0.76 | 5.13 |

Note: The values in this table are representative and based on published data for similar compounds. Actual values for 4-Chloro-5-iodo-1H-benzimidazole would require specific calculations.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Atomic Charges and Bond Order Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule. It allows for the calculation of atomic charges and bond orders, providing insights into the nature of chemical bonds (ionic, covalent, or intermediate).

In 4-Chloro-5-iodo-1H-benzimidazole, QTAIM analysis would reveal the partial positive charges on the carbon atoms bonded to the electronegative chlorine and iodine atoms. The nitrogen atoms in the imidazole (B134444) ring would carry partial negative charges. The bond order analysis would provide information about the strength and nature of the various bonds within the molecule, including the carbon-halogen and carbon-nitrogen bonds.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can provide valuable information about the conformational landscape of a molecule, which is the collection of all its possible three-dimensional structures. For a relatively rigid molecule like 4-Chloro-5-iodo-1H-benzimidazole, MD simulations are particularly useful for understanding its interactions with solvent molecules.

By simulating the molecule in a solvent box (e.g., water), MD simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. The presence of the N-H group and the nitrogen atoms in the imidazole ring suggests that 4-Chloro-5-iodo-1H-benzimidazole can act as both a hydrogen bond donor and acceptor, leading to specific interactions with protic solvents. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors. For 4-Chloro-5-iodo-1H-benzimidazole, molecular docking studies could be employed to predict its binding affinity and mode of interaction with specific protein targets. The docking results would provide information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The chloro and iodo substituents can participate in halogen bonding, which is increasingly recognized as an important interaction in medicinal chemistry.

Table 2: Representative Docking Scores for Benzimidazole Derivatives with a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interactions |

| Benzimidazole | -5.8 | Hydrogen bond with Serine residue |

| 5-Chloro-1H-benzimidazole | -6.5 | Hydrogen bond with Serine residue, Halogen bond with Leucine residue |

| 4-Chloro-5-iodo-1H-benzimidazole (Hypothetical) | -7.2 | Hydrogen bond with Serine residue, Halogen bonds with Leucine and Phenylalanine residues |

Note: These are hypothetical docking scores for illustrative purposes. Actual scores would depend on the specific protein target and docking software used.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a series of substituted benzimidazoles, including 4-Chloro-5-iodo-1H-benzimidazole, QSAR models could be developed to predict their activity against a particular biological target. These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed activity. Descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Similarly, QSPR models can be used to predict various physicochemical properties of 4-Chloro-5-iodo-1H-benzimidazole, such as its solubility, boiling point, and chromatographic retention time. These models are useful for understanding the compound's behavior in different environments and for optimizing its properties for specific applications. For halogenated benzimidazoles, QSAR studies have shown that descriptors related to hydrophobicity and electronic properties are often important for predicting their biological activity. nih.gov

Investigation of Tautomerism and Isomerization Pathways

The phenomenon of tautomerism is a significant aspect of the chemistry of benzimidazole and its derivatives. Specifically, 4-Chloro-5-iodo-1H-benzimidazole is subject to annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium results in the existence of two distinct tautomeric forms.

The two tautomers of 4-Chloro-5-iodo-1H-benzimidazole are:

4-Chloro-5-iodo-1H-benzimidazole

7-Chloro-6-iodo-1H-benzimidazole

The interchange between these two forms involves the intramolecular transfer of a proton from one nitrogen atom to the other. This process is crucial as the two tautomers, while structurally similar, are not energetically identical due to the asymmetric substitution on the benzene (B151609) ring. The relative stability of these tautomers and the energy barrier for their interconversion are key areas of computational investigation.

Detailed Research Findings

Theoretical calculations on related benzimidazole systems have shown that the energy difference between tautomers can be subtle and is influenced by the nature and position of the substituents. beilstein-journals.org For instance, in some symmetrically substituted benzimidazoles, the energy difference can be very small, leading to a significant population of both tautomers at equilibrium. beilstein-journals.org However, the electronic effects of the chloro and iodo substituents in 4-Chloro-5-iodo-1H-benzimidazole are expected to create a more significant energy difference between the two tautomeric forms. The electron-withdrawing nature of the halogen atoms influences the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen atom, thereby affecting the relative stability of the two tautomers.

The isomerization pathway for the proton transfer between the two nitrogen atoms typically proceeds through a high-energy transition state. In related heterocyclic systems, the activation energy for such intramolecular proton transfers can be substantial, indicating a slow interconversion rate at room temperature in the absence of a catalyst or solvent assistance. nih.gov The solvent can play a crucial role by mediating the proton transfer through a network of hydrogen bonds, potentially lowering the activation barrier. researchgate.net

Data Tables

The following tables illustrate the type of data that would be generated from a comprehensive computational study on the tautomerism of 4-Chloro-5-iodo-1H-benzimidazole. Note: As specific literature data for this compound is unavailable, the tables are presented as a template for future research.

Table 1: Calculated Relative Energies and Dipole Moments of 4-Chloro-5-iodo-1H-benzimidazole Tautomers

Computational Method: DFT (e.g., B3LYP/6-311++G(d,p))

Phase: Gas

| Tautomer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|

| 4-Chloro-5-iodo-1H-benzimidazole | Data not available | Data not available |

| 7-Chloro-6-iodo-1H-benzimidazole | Data not available | Data not available |

Table 2: Calculated Activation Energy for Tautomeric Interconversion

Computational Method: DFT (e.g., B3LYP/6-311++G(d,p))

Phase: Gas

| Isomerization Pathway | Activation Energy (kJ/mol) |

|---|---|

| 4-Chloro-5-iodo-1H-benzimidazole <=> 7-Chloro-6-iodo-1H-benzimidazole | Data not available |

Reactivity and Reaction Mechanisms of 4 Chloro 5 Iodo 1h Benzimidazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-chloro-5-iodo-1H-benzimidazole is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing chloro and iodo substituents. However, under forcing conditions, reactions such as nitration can occur. The directing effects of the existing substituents and the fused imidazole (B134444) ring will influence the position of the incoming electrophile. For instance, nitration of similar 4-nitroimidazole (B12731) derivatives often involves a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Nucleophilic Substitution Reactions at Halogenated Positions

The halogen atoms at the 4- and 5-positions of the benzimidazole (B57391) ring are susceptible to nucleophilic substitution. The relative reactivity of the chloro and iodo groups depends on the nature of the nucleophile and the reaction conditions. Generally, the carbon-iodine bond is weaker and the iodide is a better leaving group, making the 5-position more prone to substitution. However, in some instances, the chlorine at the 4-position can be selectively displaced.

For example, in related halogenoimidazoles, nucleophilic substitution with thiols has been observed. rsc.org The reaction of N-protected 2,4,5-tribromoimidazole (B189480) with sodium alkane or arenethiolates results in the displacement of the 2-bromine atom. rsc.org Similarly, in 2,4-dichloroquinazoline, a related heterocyclic system, regioselective nucleophilic aromatic substitution (SNAr) at the 4-position chlorine by amine nucleophiles is a well-documented and extensively studied reaction. nih.gov This high degree of regioselectivity is crucial in the synthesis of bioactive molecules. nih.gov

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The carbon-halogen bonds in 4-chloro-5-iodo-1H-benzimidazole provide valuable handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization.

Suzuki Coupling: The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of an aryl or vinyl group at the 5-position. Subsequent coupling at the 4-position would require more forcing conditions.

Heck Reaction: Similar to the Suzuki coupling, the Heck reaction is expected to proceed preferentially at the more reactive C-I bond, allowing for the introduction of an alkene moiety.

Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is also expected to be highly selective for the C-I bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. The higher reactivity of the C-I bond would facilitate selective amination at the 5-position.

Copper-catalyzed coupling reactions have also been shown to be effective for C-O bond formation in related iodo-substituted heterocycles. For instance, the CuI-catalyzed coupling of 4-iodo-1H-pyrazoles with alcohols has been successfully demonstrated. nih.gov

Reactions at the Imidazole Nitrogen (N1)

The N1 nitrogen of the imidazole ring is a nucleophilic site and can readily undergo reactions such as alkylation and arylation. Deprotonation of the N-H with a suitable base, such as sodium hydride or a strong base like n-butyllithium (nBuLi), generates a highly nucleophilic imidazolide (B1226674) anion. chegg.com This anion can then react with a variety of electrophiles.

For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized by reacting the corresponding 1H-benzimidazole with substituted halides in the presence of a base like potassium carbonate. nih.gov This reaction can be carried out using conventional heating or microwave irradiation, with the latter often leading to significantly reduced reaction times and increased yields. nih.gov

Oxidative and Reductive Transformations

The 4-chloro-5-iodo-1H-benzimidazole molecule can undergo both oxidative and reductive transformations, targeting different parts of the molecule.

Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide. The benzene ring, being deactivated, is less susceptible to oxidation.

Reduction: The nitro group, if introduced onto the benzimidazole ring through electrophilic substitution, can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. The halogen substituents can also be removed through reductive dehalogenation, typically using a catalyst and a hydrogen source.

Mechanistic Elucidation Studies Using Kinetic and Spectroscopic Methods

Detailed mechanistic studies on the reactions of 4-chloro-5-iodo-1H-benzimidazole are crucial for understanding and optimizing reaction outcomes.

Kinetic Studies: By monitoring the reaction rates under different conditions (e.g., varying concentrations of reactants, catalysts, and temperature), the order of the reaction and the rate-determining step can be determined. This information provides insights into the reaction mechanism.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and mass spectrometry are indispensable for characterizing reactants, intermediates, and products. For instance, in the regioselective synthesis of 2-chloro-4-aminoquinazolines, ¹H NMR in DMSO-d₆ solution is used to confirm the substitution pattern by observing correlations for protons that are close in space. nih.gov In-situ spectroscopic monitoring can also provide real-time information about the progress of a reaction and help identify transient species.

Synthesis and Advanced Characterization of 4 Chloro 5 Iodo 1h Benzimidazole Derivatives

Strategies for Functionalization at the N1 Position

The N1 position of the benzimidazole (B57391) ring is nucleophilic and can be readily functionalized through various reactions, most commonly N-alkylation or N-arylation. Standard procedures involve the reaction of the parent benzimidazole with a suitable halide in the presence of a base. nih.gov

N-Alkylation and N-Arylation: The general method for N-substitution involves deprotonating the N1-H with a base like potassium carbonate, followed by the addition of an alkyl or aryl halide. nih.gov Microwave-assisted methods have been shown to accelerate these reactions, leading to moderate to excellent yields (40-99%). nih.govrsc.org A variety of substituents can be introduced at this position, including simple alkyl chains, benzyl (B1604629) groups, and substituted aryl moieties. nih.gov For instance, N-substituted 6-chloro-1H-benzimidazole derivatives have been synthesized by reacting the corresponding benzimidazole with substituted halides using potassium carbonate, with microwave irradiation enhancing reaction efficiency. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 6-chloro-1H-benzimidazole derivatives | Substituted halides | K2CO3, Microwave | N-substituted 6-chloro-1H-benzimidazole derivatives | 40-99 | nih.govrsc.org |

This table illustrates a general strategy; specific yields depend on the substrates used.

Introduction of Diverse Substituents on the Benzene (B151609) Ring (C4, C5, C6, C7)

The chloro and iodo groups on the benzene portion of 4-chloro-5-iodo-1H-benzimidazole are key handles for introducing further diversity through cross-coupling reactions. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. organic-chemistry.org For 4-chloro-5-iodo-1H-benzimidazole, the reaction would selectively occur at the C5-iodo position due to its higher reactivity, allowing for the introduction of various alkynyl groups. libretexts.org This is a powerful method for extending the molecular framework. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. Similar to the Sonogashira coupling, the Suzuki reaction would preferentially occur at the C5-iodo position. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Studies on di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, have shown that Sonogashira coupling occurs selectively at the site of the more reactive iodide substituent. libretexts.org This principle is directly applicable to 4-chloro-5-iodo-1H-benzimidazole, enabling regioselective functionalization at the C5 position while leaving the C4-chloro group intact for potential subsequent modifications.

Modifications at the C2 Position of the Imidazole (B134444) Ring

The C2 position of the benzimidazole ring is another key site for introducing structural diversity. While traditionally functionalized by condensing o-phenylenediamines with carboxylic acids or aldehydes, direct C-H functionalization and other modern synthetic methods offer more versatile approaches. researchgate.netsemanticscholar.org

Direct C2-Functionalization:

C2-Arylation and Alkenylation: Rhodium(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds has been developed for the synthesis of complex fused systems. acs.org While this example starts with a 2-arylbenzimidazole, it highlights the reactivity of the C2 position towards transition-metal-catalyzed C-H activation.

Asymmetric C2-Allylation: A copper-hydride catalyzed method allows for the enantioselective C2-allylation of benzimidazoles. nih.gov This strategy reverses the inherent selectivity for N-allylation by using electrophilic N-OPiv activated benzimidazoles with 1,3-dienes as nucleophile precursors. This method is notable for its mild conditions and excellent stereoselectivity, tolerating halogenated benzimidazoles. nih.gov

| Benzimidazole Substrate | Reagent | Catalyst System | Product | Yield | Enantioselectivity | Reference |

| Halogenated N-OPiv benzimidazole | 1,3-Diene | CuH | C2-Allylated benzimidazole | Good | Excellent | nih.gov |

This table summarizes a general method for C2-allylation.

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create hybrid compounds with potentially enhanced or synergistic activities. The benzimidazole scaffold is a common core for such hybridization. nih.govnih.gov

Examples of Hybridization Strategies:

Benzimidazole-Triazole Hybrids: New benzimidazole-1,2,3-triazole hybrid derivatives have been synthesized using 'click' chemistry. rsc.org This approach typically involves installing an azide (B81097) or alkyne functionality on the benzimidazole core, followed by a copper-catalyzed cycloaddition with a corresponding triazole precursor.

Benzimidazole-Phthalimide Hybrids: Benzimidazole pharmacophores have been integrated with the phthalimide (B116566) subunit of thalidomide (B1683933) to create hybrid molecules. nih.gov

Benzimidazole-Thiadiazole Hybrids: Hybrid molecules containing both imidazole and 1,3,4-thiadiazole (B1197879) cores have been synthesized, demonstrating the modular nature of building complex molecules from distinct heterocyclic systems. mdpi.com

The synthesis of these hybrids often involves multi-step sequences where the 4-chloro-5-iodo-1H-benzimidazole core is first functionalized at one position (e.g., N1-alkylation with a linker containing a terminal alkyne or azide) before being 'clicked' with another pharmacophore. rsc.org

Regioselective Synthesis of Advanced Analogs

Regioselectivity is crucial when synthesizing derivatives of a molecule with multiple potential reaction sites like 4-chloro-5-iodo-1H-benzimidazole.

N1 vs. N3 Functionalization: In unsymmetrically substituted benzimidazoles, alkylation can potentially occur at either the N1 or N3 nitrogen, leading to a mixture of regioisomers. The outcome is often influenced by the electronic and steric nature of the substituents on the benzene ring and the reaction conditions.

C5 vs. C4 Functionalization: As discussed in section 6.2, the significant difference in reactivity between the C-I and C-Cl bonds under palladium catalysis allows for highly regioselective functionalization at the C5 position. libretexts.org

C-H Functionalization: Regioselective intramolecular C-H functionalization has been used to synthesize tetracyclic benzimidazole derivatives. acs.org In one study, visible-light-mediated C-H arylation of 1-(2-iodobenzene)-1H-benzo[d]imidazole proceeded regioselectively to form a new ring. acs.org This highlights how strategic placement of substituents can direct C-H activation to a specific site.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into benzimidazole derivatives is an important area of research. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

Organocatalytic Stereoselective Reactions: An organocatalytic route for producing chiral benzimidazole derivatives has been reported. thieme-connect.com This involved the N-alkylation of benzimidazole with an acetaldehyde (B116499) unit, followed by a stereoselective aldol (B89426) addition with a cyclic ketone, catalyzed by a chiral amine like L-prolinamide. This method achieved high yield, diastereomeric ratio, and enantiomeric excess. thieme-connect.com

Asymmetric Catalysis for C2-Functionalization: As mentioned previously, a copper-catalyzed method for the asymmetric C2-allylation of benzimidazoles provides excellent stereoselectivity. nih.gov

Stereoselective Synthesis via Rearrangement: A protocol involving an α-ketol rearrangement has been described to facilitate the stereoselective synthesis of specific enantiomers of complex natural products containing other heterocyclic systems, a strategy that could be adapted for complex chiral benzimidazoles. acs.org

Biological Activity and Mechanistic Studies of 4 Chloro 5 Iodo 1h Benzimidazole and Its Derivatives

In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial properties. The structural resemblance of the benzimidazole core to naturally occurring purine (B94841) nucleotides allows these compounds to interact with various biological targets in microorganisms. The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing its antimicrobial efficacy.

The in vitro antimicrobial potency of benzimidazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Further investigation often involves determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), representing the lowest concentration required to kill the microorganism.

Studies on various substituted benzimidazoles have demonstrated a wide range of activities. For instance, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives showed potent activity against Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting MIC values between 4–16 μg/mL. nih.gov Another study on fluorinated benzimidazole derivatives reported MIC values as low as 7.81 μg/mL against Bacillus subtilis. acgpubs.org

In a study of 1H-benzo[d]imidazole derivatives, MIC and MBC/MFC values were determined against a panel of bacteria and yeasts. nih.gov The results indicated that the biological activity is influenced by the cell wall structure of the microorganisms, suggesting different mechanisms of action against Gram-positive and Gram-negative bacteria. nih.gov For some salicylamide (B354443) derivatives, which can be considered related structures, MBC values against MRSA ranged from 1 to 16 μg/mL, and for most active compounds, the effect was found to be bactericidal, with an MBC/MIC ratio of ≤4. nih.gov

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| N,2,6-trisubstituted 1H-benzimidazoles | MSSA, MRSA | 4-16 | nih.gov |

| 2-(m-fluorophenyl)-benzimidazoles | Bacillus subtilis | 7.81 | acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazoles | Gram-negative bacteria | 31.25 | acgpubs.org |

| Triaryl benzimidazoles | MDR Staphylococci and Enterococci | 0.5-4 | acs.org |

| Triaryl benzimidazoles | MDR Gram-negative strains | 16-32 | acs.org |

| Benzimidazole-thienopyrimidine hybrids | Gram-positive and Gram-negative bacteria, Candida albicans | - | mdpi.com |

Bacterial biofilms, which are structured communities of bacteria embedded in a self-produced matrix, are notoriously resistant to conventional antibiotics. The development of agents that can inhibit biofilm formation or disperse existing biofilms is a critical area of antimicrobial research.

A novel benzimidazole compound, named antibiofilm compound 1 (ABC-1), has been identified as a potent inhibitor of biofilm formation in a broad spectrum of both Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov This compound was found to be effective at nanomolar concentrations and does not inhibit bacterial growth, suggesting a specific antibiofilm mechanism. nih.gov The half-maximal inhibitory concentration (IC50) for biofilm inhibition by ABC-1 was determined to be 32.3 nM for Vibrio cholerae and 45.9 nM for P. aeruginosa. nih.gov Further studies have shown that 2-aminobenzimidazole (B67599) (2-ABI) derivatives can also strongly inhibit and disperse P. aeruginosa biofilms, with one of the most potent compounds, a 5,6-dimethyl 2-ABI, having an IC50 of 4.0 μM. nih.gov

| Compound | Organism | Biofilm Inhibition (IC50) | Reference |

| ABC-1 | Vibrio cholerae | 32.3 nM | nih.gov |

| ABC-1 | Pseudomonas aeruginosa | 45.9 nM | nih.gov |

| 5,6-dimethyl 2-ABI | Pseudomonas aeruginosa | 4.0 µM | nih.gov |

Understanding the mechanisms by which benzimidazoles exert their antimicrobial effects and how microorganisms might develop resistance is crucial for the development of durable therapeutics. For some triaryl benzimidazole derivatives, mechanistic studies have suggested that they act by inhibiting bacterial gyrase, an enzyme essential for DNA replication. acs.org This was supported by molecular modeling studies. acs.org

In the broader context of antimicrobial resistance, the mechanisms of resistance to nitroimidazole compounds like metronidazole, which also contain an imidazole (B134444) ring, have been studied. In resistant strains, a 5-nitroimidazole reductase, encoded by nim genes, can inactivate the drug. wikipedia.org Other potential resistance mechanisms include reduced drug activation, the action of efflux pumps, and alterations in the cellular redox potential. wikipedia.org While these mechanisms are specific to nitroimidazoles, they highlight the diverse strategies that microbes can employ to resist imidazole-based drugs.

In Vitro Anticancer Activity Against Various Cancer Cell Lines

The benzimidazole scaffold is a prominent feature in a number of clinically used anticancer drugs. Their mode of action is often multifaceted, involving the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis. Halogenated benzimidazoles have frequently shown enhanced cytotoxic profiles.

The cytotoxic effects of benzimidazole derivatives have been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

For instance, a series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.com Two compounds from this series were particularly active, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. mdpi.com Another study on 4,5,6,7-tetrabromo-1H-benzimidazole derivatives found that one compound exhibited high cytotoxic activity with an IC50 value of 5.30 µM for MCF-7 (breast cancer) and 6.80 µM for CCRF-CEM (leukemia) cells. nih.gov

The induction of apoptosis, or programmed cell death, is a desirable characteristic of anticancer agents. Many benzimidazole derivatives have been shown to trigger this process in cancer cells. The aforementioned 4,5,6,7-tetrabromo-1H-benzimidazole derivative was found to have very good pro-apoptotic properties, inducing the mitochondrial apoptotic pathway in CCRF-CEM cells. nih.gov Similarly, novel fluorescent calix mdpi.comarenes-benzimidazole derivatives have been shown to inhibit the proliferation of cancer cells through apoptosis. nih.gov

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-based 1,3,4-oxadiazoles | MDA-MB-231, SKOV3, A549 | - | mdpi.com |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 | 5.30 | nih.gov |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM | 6.80 | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazoles | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | nih.gov |

The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs function by interrupting the cell cycle, leading to a halt in proliferation and, in many cases, cell death. Benzimidazole derivatives have been shown to induce cell cycle arrest at various phases.

One study found that a benzimidazole derivative, CCL299, arrested cell-cycle progression at the G1 phase in HepG2 (hepatoblastoma) and HEp-2 (cervical cancer) cells, potentially through the activation of the p53-p21 pathway. iiarjournals.org In another investigation, two benzimidazole-based 1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.comnih.gov One of these compounds induced G1/S arrest in A549 and MDA-MB-231 cells, and S phase arrest in SKOV3 cells. mdpi.com The other compound arrested the cell cycle in the G2/S phase in both MDA-MB-231 and SKOV3 cells, and at the G1/G2 phases in A549 cells. mdpi.com

A bis-benzimidazole derivative was reported to induce G2/M phase cell cycle arrest and apoptosis in HL60 leukemia cancer cells. nih.gov These findings indicate that different substitution patterns on the benzimidazole core can lead to varied effects on the cell cycle in different cancer cell types.

| Derivative | Cancer Cell Line | Cell Cycle Arrest Phase | Reference |

| CCL299 | HepG2, HEp-2 | G1 | iiarjournals.org |

| Benzimidazole-based 1,3,4-oxadiazole (Compound 13) | A549, MDA-MB-231 | G1/S | mdpi.com |

| Benzimidazole-based 1,3,4-oxadiazole (Compound 13) | SKOV3 | S | mdpi.com |

| Benzimidazole-based 1,3,4-oxadiazole (Compound 10) | MDA-MB-231, SKOV3 | G2/S | mdpi.com |

| Benzimidazole-based 1,3,4-oxadiazole (Compound 10) | A549 | G1/G2 | mdpi.com |

| Bis-benzimidazole derivative (2XP) | HL60 | G2/M | nih.gov |

Research on 4-Chloro-5-iodo-1H-benzimidazole Remains Limited

The broader class of benzimidazole derivatives has been extensively explored for its potential in various therapeutic areas. These compounds are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anthelmintic activities. The mechanism of action for many of these derivatives involves interaction with various biological targets.

For instance, numerous studies have focused on the role of benzimidazole derivatives as:

Kinase inhibitors: Targeting protein kinases is a key strategy in cancer therapy, and various benzimidazole-based molecules have been developed as inhibitors of kinases such as EGFR, VEGFR-2, and Aurora kinase.

DNA interacting agents: Some benzimidazoles can bind to the minor groove of DNA or act as intercalating agents, thereby interfering with DNA replication and transcription.

Topoisomerase inhibitors: These enzymes are crucial for managing DNA topology during cellular processes. Certain benzimidazole derivatives have been shown to inhibit topoisomerase I or II, leading to cell death in rapidly dividing cancer cells.

Enzyme inhibitors: The benzimidazole structure serves as a scaffold for inhibitors of various other enzymes, including cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory drug development, and acetylcholinesterase, relevant for Alzheimer's disease.

Furthermore, in vivo studies with other benzimidazole derivatives have demonstrated their potential efficacy in animal models of cancer and infectious diseases. Pharmacokinetic profiling of some of these compounds has also been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

However, it is crucial to reiterate that this body of research pertains to the broader family of benzimidazole derivatives. The specific biological activities and pharmacological profile of 4-Chloro-5-iodo-1H-benzimidazole remain uncharacterized in the available scientific literature. Consequently, detailed information regarding its molecular target identification, enzyme inhibition profiles, in vitro anti-inflammatory and immunomodulatory activities, and in vivo pharmacological evaluation is not available at this time. Further research is required to elucidate the potential therapeutic value of this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Halogenation Pattern (Chloro and Iodo) on Biological Activity and Physicochemical Properties

The introduction of halogen atoms into the benzimidazole (B57391) scaffold is a common strategy to modulate molecular properties and enhance biological activity. nih.gov The specific pattern of a chloro group at position 4 and an iodo group at position 5 would be expected to confer distinct physicochemical and biological characteristics.

Halogenation significantly alters properties such as lipophilicity, electronic distribution, and molecular size. nih.gov These modifications can improve membrane permeability and influence how the molecule interacts with its biological target. Heavier halogens, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. acs.orgacs.orgrsc.org This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.orgrsc.org

The chloro group is a moderately lipophilic, electron-withdrawing substituent. Its presence can lower the pKa of the benzimidazole ring, affecting its ionization state at physiological pH. nih.gov The iodo group is significantly larger and more lipophilic, and it is a strong halogen bond donor. The combination of a chloro and an iodo group on the benzene (B151609) ring of the benzimidazole core creates a unique electronic and steric profile that can be exploited for specific molecular recognition. For instance, in studies of protein kinase CK2 inhibitors, halogenation has been shown to be crucial for potent inhibition, with interactions being a "tug of war" between salt bridge formation and halogen bonding. nih.gov The specific positioning at C4 and C5 is critical, as SAR studies on various benzimidazoles consistently show that the location of substituents on the bicyclic ring profoundly impacts activity. nih.govnih.govacs.org For example, studies on halogenated benzimidazole ribosides demonstrated that different halogenation patterns (dichloro, dibromo) lead to varied potencies in inhibiting RNA synthesis and cell proliferation. nih.gov

Table 1: General Physicochemical Effects of Halogen Substitution on Aromatic Scaffolds

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Key Features in Drug Design |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | 0.56 | Can block metabolic sites, form strong hydrogen bonds, and alter pKa. |

| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Increases lipophilicity, participates in halogen bonding, commonly used to fill hydrophobic pockets. acs.org |

| Bromine (Br) | 1.85 | 2.96 | 3.05 | Stronger halogen bond donor than chlorine, further increases lipophilicity and size. nih.govacs.org |

| Iodine (I) | 1.98 | 2.66 | 4.7 | Strongest halogen bond donor among stable halogens, significantly increases lipophilicity, often used to anchor ligands in binding pockets. acs.orgrsc.org |

Role of the Benzimidazole Core in Molecular Recognition and Biological Interactions

The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biopolymers, including enzymes, receptors, and nucleic acids. nih.gov This versatile core can engage in numerous non-covalent interactions that are essential for molecular recognition:

Hydrogen Bonding: The N-H group and the sp2-hybridized nitrogen of the imidazole (B134444) moiety can act as both hydrogen bond donors and acceptors.

π-π Stacking: The aromatic nature of the bicyclic system facilitates stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in protein binding sites. nih.gov

Hydrophobic Interactions: The benzene portion of the scaffold provides a hydrophobic surface that can interact favorably with nonpolar regions of a biological target. nih.gov

Coordination with Metal Ions: The nitrogen atoms can coordinate with metal ions, which is relevant for the inhibition of metalloenzymes.

The benzimidazole scaffold serves as a rigid framework that orients appended substituents into specific vectors, enabling precise interactions with a target. nih.govjohnshopkins.eduacs.org This is evident in its role as a DNA minor groove binding agent, where the curved shape of the molecule fits snugly into the groove, and as a "hinge-binder" in many protein kinase inhibitors, where it forms key hydrogen bonds with the protein's backbone. nih.govnih.gov The development of inhibitors for the SARS-CoV-2 receptor-binding domain (RBD)/ACE2 interaction identified the benzimidazole scaffold as a crucial building block for disrupting the protein-protein interface. nih.gov

SAR Analysis for Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

While specific SAR data for 4-Chloro-5-iodo-1H-benzimidazole is not extensively documented, the general principles for halogenated benzimidazoles can be inferred from studies on various biological targets.

Enzymes: Halogenated benzimidazoles are potent inhibitors of several enzyme families. In protein kinases like VEGFR-2 and CK2, halogen atoms on the benzimidazole ring can interact with the hydrophobic hinge region or form halogen bonds with backbone carbonyls, significantly enhancing potency. nih.govacs.org For instance, a study on morpholine-benzimidazole-oxadiazole derivatives as VEGFR-2 inhibitors found that the presence of two chlorine atoms on an attached phenyl ring led to potent inhibition. acs.org Similarly, tetra-halogenated benzimidazoles are effective inhibitors of yeast ribosomal protein kinases. nih.gov The benzimidazole-carboxamide scaffold is also a key feature in certain Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov

Receptors: In the realm of G-protein coupled receptors, SAR studies of benzimidazole-based 5-HT4 receptor antagonists have shown that introducing a chloro or bromo atom at the 6-position markedly increases potency. nih.govacs.orgcapes.gov.br This enhancement is attributed to favorable electrostatic and van der Waals interactions within a small cavity of the receptor. nih.govacs.orgcapes.gov.br Benzimidazole derivatives have also been optimized as antagonists for the opioid receptor-like 1 (ORL1) receptor, where structural modifications are crucial for achieving selectivity. nih.gov

Nucleic Acids: The ability of benzimidazoles to act as DNA binders is well-established. Bis-benzimidazoles, for example, can interact with the minor groove of DNA, leading to the inhibition of enzymes like topoisomerase. nih.gov Halogenation can further influence these interactions; the incorporation of bromine or iodine into nucleic acid bases is a known strategy to modulate structure and recognition. rsc.org Furthermore, halogenated benzimidazole ribosides, such as 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), are known inhibitors of viral and cellular RNA synthesis, highlighting the role of halogenation in targeting nucleic acid-related processes. nih.govkarger.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Halogenated Benzimidazoles

| Target Class | Specific Target Example | Key SAR Findings for Halogenation | Reference(s) |

|---|---|---|---|

| Enzymes | Protein Kinase CK2 | Halogenation is critical for high-affinity binding. A balance between halogen bonds to the hinge region and electrostatic interactions with lysine (B10760008) residues dictates the binding mode. | nih.gov |

| VEGFR-2 Kinase | Dichloro-substitution on an attached phenyl ring enhances binding affinity in the ATP-binding pocket. | acs.org | |

| Receptors | 5-HT4 Receptor | Chloro or bromo substitution at the C6-position leads to a noticeable increase in antagonist potency. | nih.govacs.orgcapes.gov.br |

| Opioid Receptors (Nitazenes) | A nitro group (a strong electron-withdrawing group) at the 5-position results in the most potent compounds in this class. | wikipedia.org | |

| Nucleic Acids | RNA Synthesis | Dichloro- and dibromo-benzimidazole ribosides are potent inhibitors of RNA synthesis, showing clear structure-activity relationships. | nih.gov |

Computational SAR and SPR Approaches (e.g., 3D-QSAR, Molecular Field Analysis)

To rationalize and predict the activity of benzimidazole derivatives, computational methods are widely employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for correlating the 3D properties of molecules with their biological activities. nih.govbiointerfaceresearch.com